molecular formula C8H3F2NO2 B142859 6,7-Difluoroindoline-2,3-dione CAS No. 158580-95-1

6,7-Difluoroindoline-2,3-dione

Cat. No.: B142859
CAS No.: 158580-95-1
M. Wt: 183.11 g/mol
InChI Key: FFHXSUOLKDGHLA-UHFFFAOYSA-N
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Description

6,7-Difluoroindoline-2,3-dione is a fluorinated indole derivative with the molecular formula C8H3F2NO2. This compound is characterized by the presence of two fluorine atoms at the 6th and 7th positions of the indoline ring, and a dione functional group at the 2nd and 3rd positions. It is a solid at room temperature and is known for its significant applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoroindoline-2,3-dione typically involves the fluorination of indoline-2,3-dione. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form 6,7-difluoroindoline using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6,7-Difluoroindoline-2,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and fluorinated polymers.

Mechanism of Action

The mechanism of action of 6,7-Difluoroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are ongoing .

Comparison with Similar Compounds

Uniqueness: 6,7-Difluoroindoline-2,3-dione is unique due to the presence of fluorine atoms, which significantly alter its chemical reactivity and biological activity. The fluorine atoms enhance its stability and ability to participate in specific interactions, making it a valuable compound in various research applications .

Properties

IUPAC Name

6,7-difluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHXSUOLKDGHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C(=O)N2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624189
Record name 6,7-Difluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158580-95-1
Record name 6,7-Difluoroisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158580-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Difluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15.7 g of 2,3-difluoroaniline were added to 825 ml of water followed by adding 24.2 g of trichloroacetaldehyde, 30.8 g of hydroxyamine hydrochloride and 138.6 g of anhydrous sodium sulfate and stirring the mixture for 10 hours at 50° C. After allowing to cool to room temperature, 44 mL of 2N hydrochloric acid were added thereto, followed by stirring the mixture for 30 minutes. Subsequently, crystals were removed by filtration. The resulting crystals were dried, and then added to hot concentrated sulfuric acid at 70° C., followed by stirring the mixture for 1 hour at 80° C. to 90° C. The reaction solution was then poured over ice and extracted with ethyl acetate. The organic layer was washed with saturated saline and dried with magnesium sulfate followed by distilling off the solvent under reduced pressure to obtain 26 g of a crude product of 6,7-difluoroisatin.
Quantity
15.7 g
Type
reactant
Reaction Step One
Name
Quantity
825 mL
Type
solvent
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step Two
Quantity
30.8 g
Type
reactant
Reaction Step Two
Quantity
138.6 g
Type
reactant
Reaction Step Two
Quantity
44 mL
Type
reactant
Reaction Step Three

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